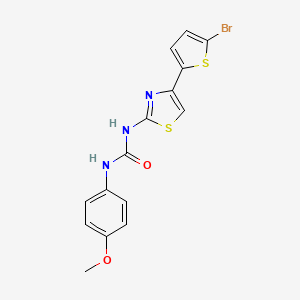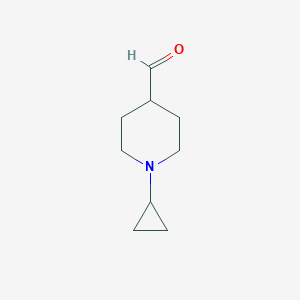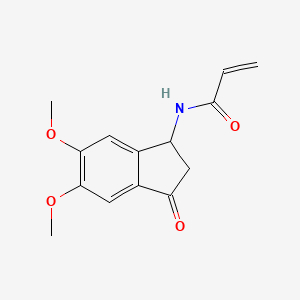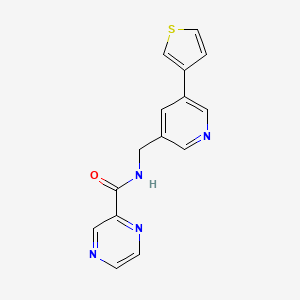
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C15H12BrN3O2S2 and its molecular weight is 410.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Urea Biosensors and Detection Techniques
Recent advances in biosensors for detecting and quantifying urea concentration highlight the importance of urea in various fields, including healthcare and agriculture. Urea, an end product of nitrogen metabolism in the human body, is involved in critical diseases when its concentration is imbalanced. The development of urea biosensors using different nanoparticles and conducting polymers aims to address these health concerns and provide comprehensive information about sensing parameters for enzyme immobilization in biosensors research (Botewad et al., 2021).
Chemical Synthesis and Biological Importance
The synthesis of (thio)ureabenzothiazoles, which combines (thio)urea and benzothiazole derivatives, has shown a broad spectrum of biological activities. These compounds play a significant role in medicinal chemistry, being used in treatments for rheumatoid arthritis and as commercial fungicides and herbicides. The review covers synthetic methodologies and highlights the potential of these compounds as new pharmacophores, indicating the chemical versatility and biological significance of urea derivatives in drug development and agricultural applications (Rosales-Hernández et al., 2022).
Urease Inhibitors for Medical Applications
Urease inhibitors have been identified as potential drugs for treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. Despite the clinical use of acetohydroxamic acid as a urease inhibitor, its severe side effects underscore the need for exploring the full potential of urease inhibition. This patent review emphasizes the search for novel urease inhibitors with reduced adverse effects, showcasing the ongoing efforts to leverage urea derivatives for therapeutic purposes (Kosikowska & Berlicki, 2011).
Environmental and Agricultural Impacts
Research on urease and nitrification inhibitors illustrates the environmental benefits of reducing ammonia and greenhouse gas emissions from urea-based fertilizers. The use of inhibitors like NBPT (n-(N-butyl) thiophosphoric triamide) can mitigate nitrogen losses, improving nitrogen-use efficiency and reducing environmental pollution. This comprehensive review suggests that urease inhibitors can contribute to achieving greenhouse gas emission reduction targets, highlighting the significance of urea management in agriculture (Ray et al., 2020).
Propriétés
IUPAC Name |
1-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S2/c1-21-10-4-2-9(3-5-10)17-14(20)19-15-18-11(8-22-15)12-6-7-13(16)23-12/h2-8H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWLDWZSAJLVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2779333.png)
![3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2779334.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2779335.png)
![2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2779336.png)




![2-(propan-2-yl)-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2779343.png)




![N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2779354.png)
